Epinephrine Hydrochloride

概要

説明

準備方法

合成経路と反応条件

エピネフリン塩酸塩は、いくつかの化学的経路によって合成できます。一般的な方法の1つは、3,4-ジヒドロキシアセトフェノンを3,4-ジヒドロキシフェニル-2-プロパノールに還元し、続いてメチル化してエピネフリンを形成することです。 最後のステップは、エピネフリンと塩酸を反応させてエピネフリン塩酸塩を生成することです .

工業生産方法

工業環境では、エピネフリン塩酸塩は、大規模な化学合成プロセスを使用して生産されます。生産には、高温、pH、および反応時間などの反応条件を厳密に管理することが含まれ、高純度と収率を確保します。 最終生成物は、通常、結晶化および濾過プロセスによって精製されます .

化学反応の分析

反応の種類

エピネフリン塩酸塩は、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: エピネフリン塩酸塩は、過マンガン酸カリウムまたは塩化鉄(III)などの酸化剤を使用してアドレノクロムに酸化できます.

主な製品

酸化: アドレノクロム

還元: 還元されたエピネフリン誘導体

置換: ヒドロキシル基が置換されたさまざまなエピネフリン誘導体

科学研究への応用

エピネフリン塩酸塩は、さまざまな分野における科学研究で数多くの用途があります。

科学的研究の応用

Clinical Indications

Epinephrine hydrochloride is approved by the U.S. Food and Drug Administration for several key indications:

- Anaphylaxis : It is the first-line treatment for severe allergic reactions, where it acts to reverse the symptoms by causing vasoconstriction and bronchodilation.

- Cardiac Arrest : Epinephrine is utilized in advanced cardiac life support protocols to restore cardiac rhythm during resuscitation efforts.

- Hypotension : It is effective in treating hypotension associated with septic shock and other forms of shock.

- Mydriasis : Used during intraocular surgeries to induce and maintain pupil dilation.

- Open-Angle Glaucoma : Helps reduce intraocular pressure.

Stability Studies

A study evaluated the stability of this compound diluted in 0.9% sodium chloride solution stored in polyvinyl chloride bags. The findings indicated:

| Storage Condition | Concentration (µg/mL) | Stability Duration | Degradation (%) |

|---|---|---|---|

| Room Temperature | 16 | 45 days | <10% |

| Room Temperature | 64 | 45 days | <10% |

| Refrigerated | 16 | 60 days | <10% |

| Refrigerated | 64 | 60 days | <10% |

This study confirmed that epinephrine remains stable under specified conditions, which is crucial for ensuring its efficacy during emergencies .

Anaphylaxis Management

A case report highlighted a 31-year-old male who experienced anaphylaxis after exposure to an allergen. Initial treatment involved intramuscular administration of epinephrine, followed by intravenous boluses when blood pressure remained critically low. The patient ultimately stabilized after receiving multiple doses of epinephrine .

High-Dose Epinephrine in Cardiac Arrest

Research has shown that high-dose epinephrine can be beneficial in cases of prolonged cardiac arrest. In one study, four patients received high-dose epinephrine after failing to respond to standard resuscitation efforts. Within minutes of administration, all patients developed perfusing rhythms, demonstrating the potential effectiveness of higher doses in critical situations .

Summary of Applications

This compound is integral to emergency medicine due to its rapid action and broad spectrum of indications. Its applications include:

- Emergency treatment for anaphylaxis

- Resuscitation during cardiac arrest

- Management of hypotension

- Induction of mydriasis in ocular procedures

- Treatment for open-angle glaucoma

作用機序

エピネフリン塩酸塩は、体内のαおよびβアドレナリン受容体に結合することでその効果を発揮します。 この結合は交感神経系を活性化し、心拍数の増加、血管収縮、および気管支拡張につながります . 分子標的は、エピネフリンへの生理学的反応を仲介するGタンパク質共役受容体であるアドレナリン受容体です .

類似の化合物との比較

エピネフリン塩酸塩は、ノルエピネフリンやドーパミンなどの他のカテコールアミンと比較されることがよくあります。 3つの化合物はすべてアドレナリン受容体に作用しますが、エピネフリンはα受容体とβ受容体の両方に作用するため、より幅広い効果があります . ノルエピネフリンは主にα受容体に作用し、血管収縮を引き起こしますが、ドーパミンはドーパミン受容体に作用し、交感神経系での役割は限られています .

類似の化合物

- ノルエピネフリン

- ドーパミン

- イソプロテレノール

- フェニレフリン

エピネフリン塩酸塩は、緊急医療状況における強力で迅速な作用により際立っており、救命介入における重要な薬剤となっています .

類似化合物との比較

Epinephrine hydrochloride is often compared with other catecholamines, such as norepinephrine and dopamine. While all three compounds act on adrenergic receptors, epinephrine has a broader range of effects due to its action on both alpha and beta receptors . Norepinephrine primarily acts on alpha receptors, leading to vasoconstriction, while dopamine acts on dopamine receptors and has a more limited role in the sympathetic nervous system .

Similar Compounds

This compound stands out due to its potent and rapid action in emergency medical situations, making it a critical drug in life-saving interventions .

生物活性

Epinephrine hydrochloride, also known as adrenaline, is a critical drug in emergency medicine, primarily used for its sympathomimetic properties. It acts on both alpha and beta-adrenergic receptors, leading to a variety of physiological effects that are crucial in treating conditions such as anaphylaxis, cardiac arrest, and asthma exacerbations. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Epinephrine exerts its effects by binding to adrenergic receptors:

- Alpha-1 receptors : Activation leads to vasoconstriction, increasing blood pressure and reducing mucosal edema.

- Beta-1 receptors : Primarily located in the heart, their stimulation increases heart rate and myocardial contractility.

- Beta-2 receptors : Found in the lungs and peripheral vasculature, activation causes bronchodilation and vasodilation.

These mechanisms collectively enhance oxygen delivery to tissues and improve hemodynamic stability during critical situations .

Pharmacokinetics

This compound has a rapid onset of action with a short half-life, necessitating careful dosing:

- Absorption : Administered via intramuscular or intravenous routes; bioavailability varies significantly based on the method.

- Distribution : Rapidly distributed throughout the body; crosses the blood-brain barrier to some extent.

- Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), resulting in inactive metabolites such as metanephrine .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Anaphylaxis : Administered as a first-line treatment to counteract severe allergic reactions. A study demonstrated significant symptom relief within 30 minutes post-administration .

- Cardiac Arrest : Used during resuscitation efforts to restore cardiac rhythm. Its alpha-adrenergic effects improve coronary perfusion pressure .

- Asthma Exacerbations : Acts as a bronchodilator, alleviating wheezing and dyspnea associated with bronchospasm .

Anaphylaxis Management

A review of pediatric cases highlighted the effectiveness of fast-dissolving oral films containing this compound for treating anaphylactic reactions. The films showed promising bioavailability and rapid absorption compared to traditional methods .

Cardiac Resuscitation

In a clinical setting, epinephrine administration during advanced cardiac life support was associated with improved survival rates. A meta-analysis indicated that early administration significantly enhances outcomes in patients experiencing cardiac arrest .

Toxicological Studies

Research indicates potential risks associated with high doses:

- In animal studies, exposure to elevated concentrations resulted in increased respiratory rates and other adverse effects such as dyspnea and excessive lacrimation .

- Genetic toxicity assessments revealed no mutagenic activity in various assays, indicating a favorable safety profile under normal therapeutic conditions .

Data Table: Effects of this compound

| Parameter | Effect | Receptor Type |

|---|---|---|

| Heart Rate | Increased | Beta-1 |

| Blood Pressure | Increased (vasoconstriction) | Alpha-1 |

| Bronchodilation | Enhanced airflow | Beta-2 |

| Mucosal Congestion | Reduced | Alpha-1 |

| Glycogenolysis | Increased blood sugar levels | Beta-2 |

特性

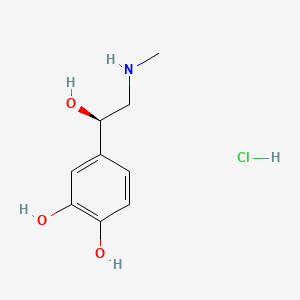

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3.ClH, C9H14ClNO3 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020568 | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Used medically as a cardiostimulant. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

55-31-2 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 °F (NTP, 1992) | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。